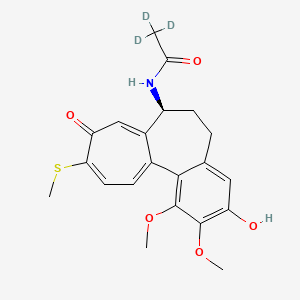

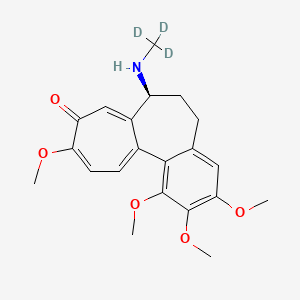

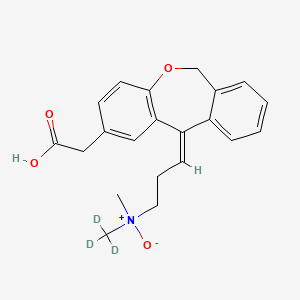

Olopatadine-d3 N-Oxide

説明

Olopatadine-d3 N-Oxide is the labelled analogue of Olopatadine N-Oxide, which is a metabolite of Olopatadine . Olopatadine is a histamine blocker and mast cell stabilizer . It has a molecular formula of C21H20D3NO4 and a molecular weight of 356.44 .

Synthesis Analysis

The synthesis of Olopatadine is well established . The synthetic route is a 5 step process . A chromatographic analysis of active substance olopatadine hydrochloride, which is used in eye drops as an antihistaminic agent, and its impurity E isomer by hydrophilic interaction liquid chromatography (HILIC) has been presented .Molecular Structure Analysis

The molecular formula of Olopatadine-d3 N-Oxide is C21H20D3NO4 . Its molecular weight is 356.44 .Chemical Reactions Analysis

A chromatographic analysis of active substance olopatadine hydrochloride, which is used in eye drops as an antihistaminic agent, and its impurity E isomer by hydrophilic interaction liquid chromatography (HILIC) has been presented . A validated ultra-high performance liquid chromatography (UHPLC) method has been proposed, validated and used for the determination of olopatadine hydrochloride degradation products .Physical And Chemical Properties Analysis

Olopatadine-d3 N-Oxide is a white to pale yellow solid . It is soluble in methanol . It has a melting point of 108-112°C .科学的研究の応用

Metabolism and Cytochrome P450 Activities

Olopatadine is metabolized into two primary metabolites, M1 and M3 (olopatadine N-oxide), with M3 being formed at a higher rate. The formation of M3 is significantly influenced by flavin-containing monooxygenase (FMO)1 and FMO3. Olopatadine's metabolism by CYP3A4 and its lack of inhibition of cytochrome P450 (p450) activities suggest its low potential for drug-drug interactions involving p450 isozymes (Kajita et al., 2002).

Inhibition of Allergic Responses

Olopatadine has been shown to inhibit the expression of cytokine genes, including IL-4, in mast cells, and to inhibit Ca(2+) influx through receptor-operated channels, which is linked to the suppression of degranulation and arachidonic acid release. This suggests a potential for olopatadine in controlling allergic reactions (Matsubara et al., 2004).

Stability and Degradation Profiling

A study on the intrinsic stability and forced degradation profiling of olopatadine hydrochloride under different conditions revealed its similar pattern of degradation in various hydrolytic conditions, highlighting its chemical stability (Basniwal & Jain, 2018).

Novel Drug Delivery Systems

Research on novel drug delivery systems, such as polyvinyl pyrrolidone coated olopatadine-ethyl cellulose microparticles laden doughnut contact lens, has been explored for sustained ocular delivery of olopatadine with limited alteration to the optical properties of the contact lens. This study indicates an innovative approach for efficient drug delivery for ocular conditions (Xue et al., 2020).

Safety And Hazards

将来の方向性

Olopatadine is used for the symptomatic treatment of ocular itching associated with allergic conjunctivitis in ophthalmic formulations and seasonal allergic rhinitis in intranasal formulations . It is currently marketed under several brand names, including Pazeo, Patanase, and Opatanol . Future research may focus on further understanding its mechanism of action and potential applications in treating other conditions.

特性

IUPAC Name |

(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKZPVWYFNGMCP-IZKBQEDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858255 | |

| Record name | (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olopatadine-d3 N-Oxide | |

CAS RN |

1246832-94-9 | |

| Record name | (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。